molecular formula C17H20ClN3O2S B2699047 N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946199-82-2

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2699047
CAS RN: 946199-82-2
M. Wt: 365.88
InChI Key: FDPIGHNPTVHOAJ-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as CBR-5884 and is known for its unique chemical structure that allows it to interact with specific receptors in the body.

Scientific Research Applications

Synthesis and Chemical Reactions One area of research involves the synthesis and characterization of chemical compounds with similar structures or functional groups. For instance, the synthesis of compounds involving thiophenyl groups and dimethylamino groups is a topic of interest. These compounds are studied for their potential in creating new materials with specific properties, such as conductive polymers or materials with non-linear optical properties. A study by Tapia et al. (2010) discusses the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, demonstrating the diverse applications of thiophene derivatives in materials science (Tapia, Reyna-González, Huerta, Almeida, & Rivera, 2010).

Non-linear Optical Properties Research on compounds similar to the one also explores their potential in optical applications. Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its third-order non-linear optical properties, indicating the potential use of similar compounds in optical device applications (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Molecular Recognition Another research direction involves the study of molecular recognition processes, where compounds with dimethylamino groups have been utilized. Gao et al. (2003) synthesized a benzyl-diamide derivative that demonstrated selective molecular recognition for nucleotides, showcasing the importance of structural design in creating selective receptors for biomolecules (Gao, Cai, Qi, & Wang, 2003).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-21(2)15(13-7-8-24-11-13)10-20-17(23)16(22)19-9-12-3-5-14(18)6-4-12/h3-8,11,15H,9-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPIGHNPTVHOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide

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